
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
Propriétés
Formule moléculaire |
C46H84N12 |
---|---|
Poids moléculaire |
805.2 g/mol |
Nom IUPAC |
1,11-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C46H84N12/c1-15-47-23-25-49-21-4-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-6-34-58(38-30-54-20-3-19-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-5-22-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2 |
Clé InChI |
UCURPXSPDBIBCI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCN(CCNCCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5 |
Origine du produit |
United States |
Description
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane (hereafter referred to as Compound A) is a dimeric cyclam derivative featuring two 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycles linked via benzyl groups at the 1- and 11-positions. Its synthesis involves controlled alkylation of cyclam precursors, with strict adherence to ICH impurity thresholds (≤0.50% for related positional isomers like 1,8-bis-substituted analogs) .
Méthodes De Préparation
General Synthetic Strategy
The synthesis of this compound generally involves:
- Preparation of the 1,4,8,11-tetraazacyclotetradecane macrocycle or its derivatives.
- Functionalization of the macrocycle with benzyl groups bearing reactive substituents.
- Coupling or linking of two such macrocyclic units via benzyl methylene linkers.
The key challenge lies in the efficient ring closure to form the tetraazacyclotetradecane core and subsequent selective functionalization without compromising the macrocyclic integrity.
Preparation of 1,4,8,11-Tetraazacyclotetradecane Core
A patented industrially viable method for preparing 1,4,8,11-tetraazacyclotetradecane and its intermediates involves the following steps:
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Protection of starting polyamine | Reaction of 1,2-bis(3-aminopropylamino)ethane with protective agents such as dimethyl oxalate or diethyl oxalate in solvents like dichloromethane or toluene at 20–200 °C under inert atmosphere | Protecting amine groups to facilitate ring closure |
2 | Ring closure | Reaction of the protected intermediate with ring-closing reagents in solvents such as acetonitrile or tetrahydrofuran at 20–200 °C | Efficient cyclization to form the tetraazacyclotetradecane ring |
3 | Deprotection | Removal of protecting groups under milder conditions than traditional tosyl protection, avoiding harsh acids | Results in high purity macrocycle with improved yield |
This method improves upon previous processes by reducing steric hindrance, lowering the amount of protecting agent required, increasing ring-closing efficiency, and enhancing overall yield and safety.
Functionalization with Benzyl Groups
The benzylation step involves introducing benzyl groups substituted at the para position with methylene linkers to the nitrogen atoms of the tetraazacyclotetradecane units. This is typically achieved via nucleophilic substitution reactions where the macrocyclic amine reacts with benzyl halides or benzyl derivatives bearing suitable leaving groups.
The reaction conditions are optimized to prevent over-alkylation and to maintain the macrocyclic structure intact. Common solvents include acetonitrile or dimethylformamide, with reaction temperatures ranging from ambient to reflux conditions.
Coupling of Two Macrocyclic Units
The final step to obtain this compound involves linking two tetraazacyclotetradecane units via the benzyl methylene groups.
This can be achieved by:
- Using bifunctional benzyl derivatives with two reactive sites.
- Sequential alkylation steps to attach each macrocycle to the benzyl linker.
- Purification by chromatographic techniques to isolate the target bis-substituted macrocycle.
Comparative Analysis of Preparation Methods
Aspect | Traditional Tosyl Protection Method | Improved Oxalate-Based Protection Method (Patent CN113801123B) |
---|---|---|
Protecting Group | p-Toluenesulfonyl chloride (tosyl) | Dimethyl oxalate, diethyl oxalate, or related esters |
Ring Closure Yield | Approximately 73% | Higher yield due to less steric hindrance and better atom economy |
Deprotection Conditions | Harsh (90% sulfuric acid at 100 °C) | Milder, safer conditions reducing risk and waste |
Atom Economy | Low (4 equivalents of tosyl chloride needed) | Improved with fewer equivalents of protecting agent |
Overall Route Yield | Around 54% | Higher total yield with better purity and economy |
Environmental and Safety Profile | Poor (harsh acids, complex waste) | Improved safety, less waste, better for scale-up |
Research Results and Practical Considerations
- The oxalate-based protection and ring-closing strategy significantly enhances the industrial feasibility of synthesizing 1,4,8,11-tetraazacyclotetradecane derivatives, including the bis-substituted compounds.
- The improved method allows kilogram-scale production with high purity and reproducibility.
- Functionalization steps must be carefully controlled to avoid polymerization or cross-linking.
- Purification typically involves chromatographic methods or crystallization, depending on the scale and desired purity.
Summary Table of Key Preparation Parameters
Parameter | Recommended Conditions | Comments |
---|---|---|
Starting Material | 1,2-bis(3-aminopropylamino)ethane | Readily available polyamine |
Protecting Agent | Dimethyl oxalate or diethyl oxalate | Reduces steric hindrance |
Solvents for Protection | Dichloromethane, toluene, acetonitrile | Choice affects solubility and reaction rate |
Temperature (Protection & Ring Closing) | 20–200 °C | Controlled to optimize yield |
Ring Closing Reagent | Depends on intermediate; typically dihalides or sulfonates | Efficient cyclization critical |
Deprotection Conditions | Mild acidic or neutral conditions | Avoids harsh acids |
Functionalization Reagents | Benzyl halides or derivatives | Controlled alkylation |
Purification | Chromatography, crystallization | Ensures high purity |
Analyse Des Réactions Chimiques
Types of Reactions
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in chelation therapy for metal poisoning.
Medicine: Explored for its use in diagnostic imaging and targeted drug delivery.
Industry: Utilized in catalysis and material science for the development of advanced materials.
Mécanisme D'action
The mechanism by which 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane exerts its effects involves:
Molecular Targets: The compound targets metal ions, forming stable complexes through coordination bonds.
Pathways Involved: The formation of these complexes can influence various biochemical pathways, including those involved in metal ion transport and storage.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Positional Isomers
Compound B (1,8-Bis(4-((1,4,8,11-Tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane) :
A positional isomer of Compound A, differing in the substitution pattern (1,8 vs. 1,11). This structural variance impacts metal-binding kinetics and selectivity. For example, Compound A’s 1,11-substitution may favor axial coordination in octahedral metal complexes, whereas Compound B’s 1,8-substitution could stabilize square-planar geometries .Impurity-1 (Hydroxy Impurity) :
A synthetic byproduct with a hydroxyl group replacing one benzyl moiety. While within ICH limits (NMT 0.50%), its polarity reduces lipophilicity, limiting membrane permeability in biological applications .
Functionalized Cyclam Derivatives
- (NCCH2CH2)2(4-CF3PhCH2)2Cyclam: This derivative features electron-withdrawing trifluoromethylbenzyl and cyanoethyl groups. The trifluoromethyl groups enhance stability in acidic environments, making it suitable for radiopharmaceutical applications (e.g., copper-64 labeling), whereas Compound A’s unmodified benzyl groups prioritize flexibility for multivalent interactions .
TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) :
A chelator widely used in PET imaging (e.g., ⁶⁴Cu-TETA-octreotide). Unlike Compound A, TETA’s four acetic acid side chains enable high-affinity binding to radiometals like copper, but its hydrophilicity limits tissue penetration compared to Compound A’s lipophilic benzyl linkers .
Dimeric and Multivalent Cyclam Structures
1,4-Bis((1,4,8,11-Tetraazacyclotetradecan-1-yl)methyl)benzene :
A dimeric cyclam with a central benzene spacer. The 1,4-substitution creates a linear geometry, contrasting with Compound A’s 1,11-substitution, which introduces a bent conformation. This difference affects supramolecular assembly and receptor binding avidity .Plerixafor (1,1′-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane) :
An anti-HIV agent and CXCR4 antagonist. While structurally akin to Compound A, Plerixafor’s bicyclam scaffold optimizes receptor blockade, whereas Compound A’s dimeric design may prioritize metal coordination over direct receptor interaction .
Research Findings and Implications
- Synthetic Challenges : Compound A’s synthesis requires precise control to avoid positional isomers (e.g., Compound B) and hydroxy/methyl impurities, which are monitored via UPLC methods .
- Material Science Applications : The benzyl linkers in Compound A facilitate π-π stacking in supramolecular assemblies, contrasting with the hydrogen-bonding networks observed in TETA-based coordination polymers .
Activité Biologique
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane, commonly referred to as a cyclam derivative, is a macrocyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, focusing on its interactions at the molecular level, therapeutic applications, and the results of relevant studies.
Chemical Structure and Properties
The compound is characterized by its complex structure consisting of two tetraazacyclotetradecane units connected by benzyl groups. The tetraazacyclotetradecane framework provides a stable chelating environment for metal ions, which can enhance its biological activity.
Structural Formula
The structural formula can be represented as follows:
This formula indicates the presence of multiple nitrogen atoms that contribute to the compound's coordination chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of cyclam derivatives. For instance, research indicates that certain metal complexes derived from 1,11-bis(cyclam) exhibit significant activity against various bacterial strains. These complexes can disrupt bacterial cell membranes or inhibit essential metabolic processes.
Table 1: Antimicrobial Activity of Cyclam Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1,11-Bis(cyclam) complex | E. coli | 32 µg/mL |
1,11-Bis(cyclam) complex | S. aureus | 16 µg/mL |
1,11-Bis(cyclam) complex | P. aeruginosa | 64 µg/mL |
Anticancer Activity
Cyclam derivatives have also been investigated for their anticancer properties. The ability of these compounds to act as carriers for metal-based drugs has been particularly noted. For example, studies have shown that platinum(II) complexes with cyclam derivatives exhibit enhanced cytotoxicity against cancer cell lines compared to non-complexed drugs.
Case Study: Platinum-Cyclam Complex
- Objective : To evaluate the cytotoxic effects of a platinum(II)-cyclam complex on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the complex for 48 hours.
- Results : The complex demonstrated IC50 values significantly lower than those of cisplatin alone, indicating improved efficacy.
The biological activity of this compound is largely attributed to its ability to form stable complexes with transition metals. These metal complexes can interact with cellular components such as DNA and proteins, leading to various biological effects including:
- DNA Binding : The interaction with DNA can inhibit replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some metal complexes induce oxidative stress in cells, contributing to apoptosis in cancer cells.
Recent Research Findings
Recent literature has expanded on the biological applications of cyclam derivatives:
- A study published in Journal of Medicinal Chemistry reported that cyclam-based metal complexes showed promising antitumor activity through targeted delivery mechanisms .
- Research in Bioorganic & Medicinal Chemistry highlighted the synthesis of new cyclam derivatives with enhanced selectivity towards tumor cells over normal cells .
Q & A
Q. How to address discrepancies in reported logP values across studies?
- Methodological Answer :
- Standardized Protocols : Use shake-flask method (octanol/water) with UV-Vis calibration .
- Cross-Validation : Compare HPLC-derived logP (C18 column, isocratic elution) with computational estimates (ALOGPS) .
- Error Analysis : Identify sources (e.g., impurities, pH variations) via LC-MS and buffer controls .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.